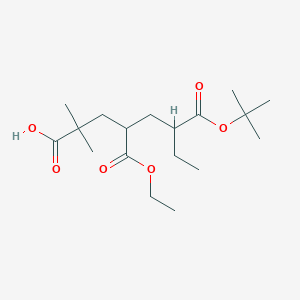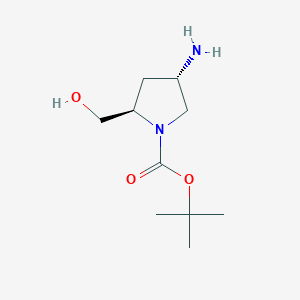
Poly(tert-butyl acrylate-co-ethyl acrylate-co-methacrylic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(tert-butyl acrylate-co-ethyl acrylate-co-methacrylic acid) (PTBEM) is an amphiphilic block copolymer . It is a film-forming thermoplastic . The linear formula of PTBEM is [CH2CH [CO2C (CH3)3]3]x[CH2CH (CO2C2H5)]y[CH2C (CH3) (CO2H)]Z .
Molecular Structure Analysis
The molecular structure of PTBEM is represented by the formula [CH2CH [CO2C (CH3)3]3]x[CH2CH (CO2C2H5)]y[CH2C (CH3) (CO2H)]Z . This indicates that the copolymer is composed of tert-butyl acrylate, ethyl acrylate, and methacrylic acid units .Physical And Chemical Properties Analysis
PTBEM is a powder with a methacrylic acid content of 23wt% . It has a K-value of 34 - 40 DIN 53 726 . The transition temperature (Tg) is 75 °C . It is soluble in water and ethanol in salt form . The density is 0.4 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Poly(tert-butyl acrylate)-block-poly(2-dimethylaminoethyl methacrylate) and related copolymers synthesized via surface-initiated electrochemically mediated atom transfer radical polymerization have applications in microelectronics, nanotechnology, surface property tailoring, nanopatterning, and antifouling coatings (Chmielarz et al., 2017).
Grafting of poly(tert-butyl acrylate) to poly(ethylene-co-acrylic acid) film allows for the creation of chemically tailored surface layers with variable chemical functionalities, useful in applications requiring tailored wettability (Walters & Hirt, 2006).
Poly(methyl methacrylate-co-butyl acrylate-co-acrylic acid) demonstrates properties such as high transparency, water resistance, and mechanical flexibility, making it suitable for environmental applications like coatings, packaging, and label sensors (Shanti et al., 2017).
Langmuir−Blodgett films of poly(tert-butyl acrylate) can be converted to poly(acrylic acid) through acid-catalyzed hydrolysis, offering applications in creating layered architectures for bioadsorption studies and hydrophilic spacing layers for tethered membranes (Esker, Mengel, & Wegner, 1998).
Mécanisme D'action
Propriétés
IUPAC Name |
4-ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O6/c1-8-12(15(20)24-17(3,4)5)10-13(14(19)23-9-2)11-18(6,7)16(21)22/h12-13H,8-11H2,1-7H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGUWUHNBYNRKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(CC(C)(C)C(=O)O)C(=O)OCC)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azabicyclo[2.2.0]hex-5-en-3-one,2-(hydroxymethyl)-,(1R)-(9CI)](/img/structure/B1171199.png)

